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Introduction
ZP 120C is a synthetic peptide that acts as a selective partial agonist at the nociceptin/orphanin

FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1)

receptor.[1][2] The NOP receptor is the fourth member of the opioid receptor family and is

implicated in a wide range of physiological processes, including pain modulation, anxiety, and

depression.[3] Unlike classical opioid receptors, the NOP receptor system can exert both

pronociceptive and antinociceptive effects depending on the site of action and the specific

conditions.[4] ZP 120C, as a partial agonist, offers a unique pharmacological profile for

investigating the complex role of the NOP receptor in pain pathways. These application notes

provide detailed protocols for the preclinical evaluation of ZP 120C in various pain models.
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Note: ZP 120C behaves as a partial agonist in functional assays compared to the full agonist

N/OFQ.[1][2]
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Signaling Pathways
NOP Receptor Signaling Cascade
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G

proteins (Gi/o).[3] Agonist binding, including that of ZP 120C, initiates a signaling cascade that

modulates neuronal excitability and neurotransmitter release.
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NOP Receptor Signaling Pathway.

Experimental Protocols
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Preclinical evaluation workflow for ZP 120C.
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Detailed Methodologies
In Vitro Characterization
a. NOP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of ZP 120C for the NOP receptor.

Materials:

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human

NOP receptor.

Radioligand: [³H]N/OFQ.

ZP 120C (test compound).

N/OFQ (unlabeled, for determining non-specific binding).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Scintillation cocktail.

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of ZP 120C.

In a 96-well plate, combine cell membranes, [³H]N/OFQ (at a concentration near its Kd),

and varying concentrations of ZP 120C or unlabeled N/OFQ (for competition).

Incubate at room temperature for 60 minutes to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing

with ice-cold assay buffer to separate bound from free radioligand.
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Place filters in scintillation vials with scintillation cocktail.

Quantify radioactivity using a scintillation counter.

Calculate the Ki value using the Cheng-Prusoff equation.

b. Functional Assay: cAMP Accumulation

Objective: To determine the functional potency (EC₅₀) and efficacy of ZP 120C at the NOP

receptor.

Materials:

CHO cells expressing the human NOP receptor.

Forskolin (to stimulate adenylyl cyclase).

ZP 120C (test compound).

N/OFQ (full agonist control).

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

Plate CHO-NOP cells in a 96-well plate and allow them to adhere.

Pre-incubate cells with varying concentrations of ZP 120C or N/OFQ.

Stimulate the cells with forskolin to induce cAMP production.

Incubate for a specified time (e.g., 30 minutes).

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

Generate dose-response curves and calculate pEC₅₀ and maximal effect (Emax) relative

to N/OFQ.
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In Vivo Pain Models
a. Acute Nociceptive Pain: Tail-Withdrawal Assay

Objective: To assess the effect of ZP 120C on acute thermal pain sensitivity.

Animals: Male C57BL/6J mice (8-10 weeks old).

Materials:

ZP 120C dissolved in sterile saline.

Tail-withdrawal apparatus (water bath or radiant heat source).

Animal restrainers.

Procedure:

Acclimatize mice to the restrainers for several days before the experiment.

Administer ZP 120C (e.g., 1 nmol) or vehicle via intracerebroventricular (i.c.v.) injection.

At various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes), immerse the distal

third of the mouse's tail in a warm water bath (e.g., 52°C).

Record the latency (in seconds) for the mouse to withdraw its tail. A cut-off time (e.g., 15

seconds) should be used to prevent tissue damage.

A decrease in withdrawal latency compared to the vehicle group indicates a pronociceptive

effect.

b. Inflammatory Pain: Carrageenan-Induced Paw Edema

Objective: To evaluate the effect of ZP 120C on inflammatory pain.

Animals: Male Sprague-Dawley rats (180-220 g).

Materials:
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ZP 120C dissolved in sterile saline.

1% w/v carrageenan solution in sterile saline.

Pletysmometer or calipers.

Procedure:

Administer ZP 120C or vehicle systemically (e.g., intraperitoneally or intravenously) at

desired doses.

After a pre-determined time (e.g., 30 minutes), inject 100 µL of 1% carrageenan into the

plantar surface of the right hind paw.

Measure the paw volume or thickness using a plethysmometer or calipers at baseline and

at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

Calculate the change in paw volume as an indicator of edema.

Pain can also be assessed at these time points using a von Frey filament test for

mechanical allodynia or a radiant heat source for thermal hyperalgesia.

c. Neuropathic Pain: Spinal Nerve Ligation (Chung Model)

Objective: To determine the efficacy of ZP 120C in a model of neuropathic pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Materials:

ZP 120C dissolved in sterile saline.

Surgical instruments for spinal nerve ligation.

Von Frey filaments.

Procedure:

Surgically ligate the L5 and L6 spinal nerves on one side under anesthesia.
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Allow the animals to recover for 7-14 days to develop stable mechanical allodynia.

Establish a baseline paw withdrawal threshold (PWT) to von Frey filaments on both the

ipsilateral (ligated) and contralateral (non-ligated) paws.

Administer ZP 120C or vehicle systemically at various doses.

Measure the PWT at different time points post-administration (e.g., 30, 60, 120, 240

minutes).

An increase in the PWT on the ipsilateral paw indicates an anti-allodynic effect.

Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical

investigation of ZP 120C in pain research. The unique partial agonist profile of ZP 120C at the

NOP receptor makes it a valuable tool to dissect the multifaceted role of this receptor system in

nociception. By following these detailed methodologies, researchers can generate robust and

reproducible data to elucidate the therapeutic potential of targeting the NOP receptor for the

management of various pain states.
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research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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